ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known to have various biological activities and are used in the development of various drugs .
Chemical Reactions Analysis
Benzo[d]thiazoles can undergo various chemical reactions, including Sandmeyer reactions . The exact reactions that “ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide” would undergo would depend on the specific functional groups present in the molecule .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dopamine d2 and serotonin 5ht2 receptors , suggesting that these may be potential targets.
Mode of Action
It is known that similar compounds can act as antagonists at dopamine d2 and serotonin 5ht2 receptors . This means they likely bind to these receptors and block their activation, preventing the neurotransmitters dopamine and serotonin from exerting their effects.
Future Directions
Properties
IUPAC Name |
ethyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.BrH/c1-3-17-11(15)7-14-9-5-4-8(16-2)6-10(9)18-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTXMELVRDPBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138404-44-1 | |
Record name | 3(2H)-Benzothiazoleacetic acid, 2-imino-6-methoxy-, ethyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138404-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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